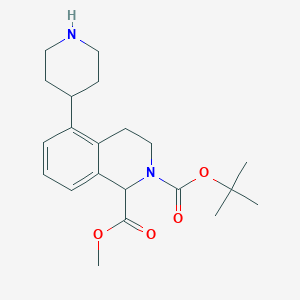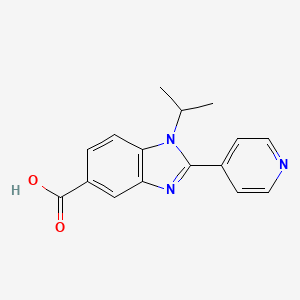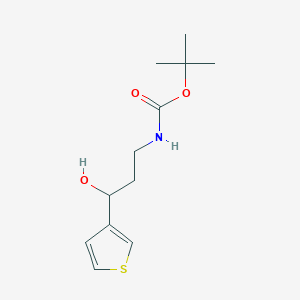![molecular formula C23H23F2N5O3S B13860702 3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a pyrazolyl group, and a piperidinyl moiety, along with difluoro and methoxy substituents on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazolyl Group: This step often involves the reaction of the pyrrolo[2,3-b]pyridine intermediate with a pyrazole derivative under suitable conditions.
Attachment of the Piperidinyl Moiety: This can be done through nucleophilic substitution or other suitable reactions.
Incorporation of Difluoro and Methoxy Substituents: These substituents can be introduced through electrophilic aromatic substitution or other appropriate methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects through:
Binding to Receptors: Modulating the activity of specific receptors involved in signaling pathways.
Inhibition of Enzymes: Blocking the activity of enzymes that play a role in disease progression.
Modulation of Ion Channels: Affecting the function of ion channels to alter cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
- **3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine shares structural similarities with other pyrrolo[2,3-b]pyridine derivatives, such as:
- 3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine analogs with different substituents on the phenyl ring.
- Compounds with variations in the pyrazolyl or piperidinyl groups.
Uniqueness
The uniqueness of 3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H23F2N5O3S |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
3-(3,5-difluoro-2-methoxyphenyl)-5-[1-(1-methylsulfonylpiperidin-4-yl)pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C23H23F2N5O3S/c1-33-22-18(8-16(24)9-21(22)25)20-12-27-23-19(20)7-14(10-26-23)15-11-28-30(13-15)17-3-5-29(6-4-17)34(2,31)32/h7-13,17H,3-6H2,1-2H3,(H,26,27) |
InChI Key |
NIFLRVAYOHHDFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C2=CNC3=C2C=C(C=N3)C4=CN(N=C4)C5CCN(CC5)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene](/img/structure/B13860640.png)
![ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B13860646.png)



![sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate](/img/structure/B13860666.png)


![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)



